molecular formula C15H17N7 B2943100 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2415454-06-5

3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B2943100
CAS No.: 2415454-06-5
M. Wt: 295.35
InChI Key: WZPUYKCFDWNUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazolo, pyrazine, piperazine, and pyridazine rings, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as palladium complexes and elevated temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-12-11-13-15(16-5-6-22(13)19-12)21-9-7-20(8-10-21)14-3-2-4-17-18-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPUYKCFDWNUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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